(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide
Description
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a propanehydrazide backbone with a (Z)-configured ethylidene substituent at the 4-ethoxyphenyl group. Its synthesis typically involves condensation reactions between hydrazide intermediates and aldehydes or ketones under reflux conditions, as exemplified in analogous compounds (e.g., Scheme 3 in ). The (Z)-stereochemistry of the imine group is critical for its molecular interactions, confirmed via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography in related structures.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-26-17-10-8-16(9-11-17)15(2)22-23-20(25)12-13-24-14-21-18-6-4-5-7-19(18)24/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGVCRKAIANQJ-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)CCN2C=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N\NC(=O)CCN2C=NC3=CC=CC=C32)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Human Topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their main function is to reduce DNA strain during replication and transcription.
Mode of Action
The compound interacts with its target, Human Topoisomerase I, leading to potential anticancer effects. .
Biochemical Pathways
The compound potentially affects the DNA replication and transcription pathways by interacting with Human Topoisomerase I. The downstream effects of this interaction could lead to the inhibition of cancer cell proliferation.
Result of Action
The molecular and cellular effects of the compound’s action are primarily its potential anticancer effects . By targeting Human Topoisomerase I, it may inhibit the proliferation of cancer cells.
Biological Activity
The compound (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the target compound. The following table summarizes relevant findings regarding its antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Escherichia coli | 3.9 µg/mL | |
| Candida albicans | 3.9 µg/mL | |
| Mycobacterium smegmatis | 3.9 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.
The mechanism by which benzimidazole derivatives exert their antimicrobial effects often involves interaction with critical cellular targets. For instance, studies suggest that these compounds may inhibit essential bacterial proteins such as FtsZ , which is crucial for bacterial cell division, and pyruvate kinase , affecting metabolic pathways in pathogens . Molecular docking studies have identified potential binding sites on these proteins, indicating a plausible mechanism for their antibacterial action.
Anticancer Activity
In addition to antimicrobial properties, the compound has shown promise in anticancer applications. A recent study evaluated several benzimidazole derivatives for their ability to inhibit human topoisomerase I (Hu Topo I), an important enzyme involved in DNA replication and repair. The findings are summarized in the following table:
The compound demonstrated an IC50 comparable to known inhibitors like camptothecin, suggesting significant anticancer potential. Furthermore, flow cytometric analysis revealed that these compounds could induce G2/M phase cell cycle arrest, indicative of DNA damage response mechanisms .
Case Studies
Several case studies have explored the biological activities of similar benzimidazole derivatives:
- Antimicrobial Efficacy : A study reported that various synthesized benzimidazole derivatives exhibited high activity against multiple strains of Staphylococcus aureus, including MRSA, with MIC values indicating potent antibacterial effects .
- Cancer Cell Line Testing : A comprehensive evaluation against a panel of 60 human cancer cell lines revealed that certain derivatives had low growth inhibition values (GI50), highlighting their potential as therapeutic agents in oncology .
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to a class of hydrazone derivatives, which are known for their significant biological activities. Hydrazones, including those derived from benzimidazole and hydrazide moieties, have been studied for their potential as antimicrobial , antioxidant , and anticancer agents .
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit promising antimicrobial properties. The structural features of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide may contribute to its efficacy against various pathogens. Studies have shown that similar compounds effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Antioxidant Properties
The antioxidant activity of hydrazone derivatives has been well-documented. The compound's ability to scavenge free radicals can be attributed to the presence of the benzimidazole ring, which enhances its stability and reactivity. In vitro studies have demonstrated that such compounds can significantly reduce oxidative stress markers, which is crucial in preventing cellular damage associated with various diseases .
Case Studies and Research Findings
Several studies highlight the synthesis and biological evaluation of hydrazone derivatives similar to this compound.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing new benzimidazole derivatives reported that compounds with similar structures exhibited moderate antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The synthesized compounds were evaluated for their DPPH radical scavenging activity, lipid peroxidation inhibition, and enzyme activity related to oxidative stress .
| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound A | 65 | 70 |
| Compound B | 58 | 65 |
| This compound | TBD | TBD |
Study 2: Antimicrobial Efficacy
Another research article discussed the antimicrobial properties of various benzohydrazide derivatives, indicating that modifications in the molecular structure significantly affect their biological activities. The study concluded that the introduction of specific substituents could enhance the antimicrobial efficacy against Mycobacterium tuberculosis, highlighting the importance of structure-activity relationships in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several hydrazide and benzimidazole derivatives. Key comparisons include:
Key Observations
Benzimidazole vs. Imidazole: The benzimidazole core (vs.
Stereochemical Impact :
- The (Z)-configuration distinguishes it from most analogues (e.g., ), which adopt the (E)-form. This geometric difference can alter molecular dipole moments and intermolecular interactions.
Synthetic Pathways :
- Similar to and , the target compound is synthesized via hydrazide-aldehyde condensation. However, the use of 4-ethoxybenzaldehyde as a starting material introduces unique solubility challenges compared to 4-hydroxy or 4-chloro analogues.
Computational and Experimental Comparisons
- Similarity Coefficients : Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to benzimidazole-based hydrazides but lower similarity (<0.4) to imidazole-benzodioxole hybrids due to core structure differences.
- Graph-Based Alignment : Tools like SIMCOMP () highlight conserved hydrazide and aromatic regions but divergent substituent patterns.
- Spectroscopic Data : IR and NMR spectra of the target compound would differ from analogues in carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic proton regions (δ 7.0–8.5 ppm), as seen in related structures.
Preparation Methods
Hydrazinolysis of Propanoic Acid Derivative
3-(1H-Benzo[d]imidazol-1-yl)propanoic acid is reacted with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide as a crystalline solid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78–80°C (reflux) |
| Time | 8 hours |
| Yield | 72–85% |
Post-reaction purification involves filtration and recrystallization from hot ethanol. The product is characterized by FT-IR (N–H stretch at 3220–3280 cm⁻¹, C=O at 1665 cm⁻¹) and ¹H NMR (δ 4.21 ppm, –NH–NH₂ triplet).
Condensation with 1-(4-Ethoxyphenyl)ethan-1-one
The hydrazide reacts with 1-(4-ethoxyphenyl)ethan-1-one to form the hydrazone bond. Acid catalysis is critical for imine formation.
Conventional Acid-Catalyzed Condensation
A mixture of 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide (1 equiv) and 1-(4-ethoxyphenyl)ethan-1-one (1.2 equiv) in ethanol is heated under reflux with glacial acetic acid (2–3 drops) for 12–24 hours.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Glacial acetic acid |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 18 hours |
| Yield | 65–78% |
The (Z)-isomer predominates due to steric and electronic factors favoring synperiplanar alignment during imine formation.
Solvent-Free Mechanochemical Synthesis
For eco-friendly scale-up, the reaction is conducted in a ball mill without solvent. Reactants are ground with p-toluenesulfonic acid (10 mol%) for 2 hours at 25°C. This method reduces waste and improves atom economy (yield: 70–74%).
Purification and Isolation
Crude product is purified via:
- Recrystallization : Dissolved in hot ethyl acetate, filtered, and cooled to 4°C.
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) to isolate the (Z)-isomer.
Characterization Data
- FT-IR : C=N stretch at 1605 cm⁻¹, N–H bend at 1540 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 8.33 (s, 1H, CH=N), δ 7.82–6.89 (m, aromatic H), δ 4.12 (q, OCH₂CH₃), δ 2.89 (t, CH₂).
- HR-MS : [M+H]⁺ calc. 377.1624, found 377.1628.
Stereochemical Control and Validation
The (Z)-configuration is confirmed via NOESY spectroscopy, showing spatial proximity between the ethylidene methyl group and benzimidazole protons. X-ray crystallography (where applicable) resolves the planar hydrazone linkage.
Industrial-Scale Considerations
Process Optimization
- Continuous Flow Reactors : Reduced reaction time to 3 hours with 82% yield.
- Catalyst Recycling : ZnO/MgO nanoparticles enable five reuse cycles without activity loss.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 78 | 18 | 98 |
| Solvent-Free | 74 | 2 | 97 |
| Microwave-Assisted | 81 | 1.5 | 99 |
Microwave irradiation (100°C, 150 W) enhances reaction efficiency but requires specialized equipment.
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling a benzimidazole derivative with a substituted hydrazide under reflux in ethanol or acetonitrile. Key parameters include maintaining temperatures between 60–80°C, using anhydrous conditions to avoid hydrolysis, and optimizing reaction times (6–24 hours) to maximize yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the Z-isomer .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze imine (CH=N) proton signals at ~8.5–9.0 ppm and aromatic protons (benzimidazole, ethoxyphenyl) in the 6.5–8.0 ppm range.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C21H22N4O2, calculated [M+H]+: 375.1816).
- IR Spectroscopy : Identify characteristic stretches for C=N (~1600 cm⁻¹), NH (hydrazide, ~3200 cm⁻¹), and C-O (ethoxy, ~1250 cm⁻¹) .
Q. What are preliminary strategies to evaluate the compound's bioactivity, such as antimicrobial or anticancer potential?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to standard drugs like doxorubicin. Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) for selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable MIC values across studies) be systematically resolved?
- Methodological Answer :
- Replicate assays : Use standardized protocols (CLSI guidelines) and multiple bacterial strains.
- Structure-activity relationship (SAR) : Compare analogs with modified substituents (e.g., ethoxy vs. methoxy groups) to identify critical moieties.
- Mechanistic studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake) to clarify mode of action .
Q. What computational methods predict the compound's interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into active sites of targets (e.g., E. coli DNA gyrase or human topoisomerase II). Validate poses using MD simulations (GROMACS) to assess binding stability.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can reaction yields for the Z-isomer be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for steric control.
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/HPLC to isolate intermediates and adjust temperature/time .
Q. What strategies validate the compound's stability under physiological conditions for drug development?
- Methodological Answer :
- pH stability tests : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Plasma stability : Assess metabolic breakdown in human plasma using LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor structural changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
